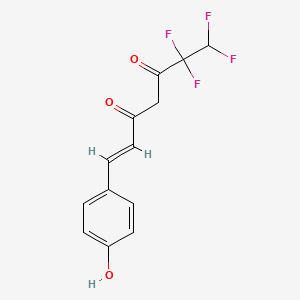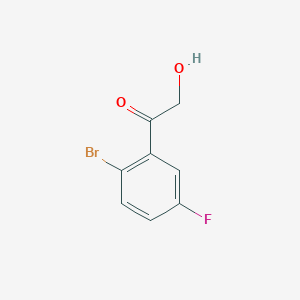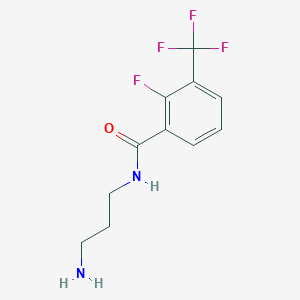
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H13F3N2O. This compound is characterized by the presence of a benzamide core substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3-position, along with an aminopropyl side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzoic acid and 3-aminopropylamine.
Amidation Reaction: The carboxylic acid group of 2-fluoro-3-(trifluoromethyl)benzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-aminopropylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aminopropyl side chain can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The amide group can engage in condensation reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the aminopropyl side chain.
科学的研究の応用
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and specificity, while the aminopropyl side chain can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
N-(3-aminopropyl)-2-(trifluoromethyl)benzamide: Similar structure but lacks the fluoro group.
N-(3-aminopropyl)-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group at a different position.
N-(3-aminopropyl)-2-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.
Uniqueness
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
特性
分子式 |
C11H12F4N2O |
|---|---|
分子量 |
264.22 g/mol |
IUPAC名 |
N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H12F4N2O/c12-9-7(10(18)17-6-2-5-16)3-1-4-8(9)11(13,14)15/h1,3-4H,2,5-6,16H2,(H,17,18) |
InChIキー |
FMVGTAHIRATPSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
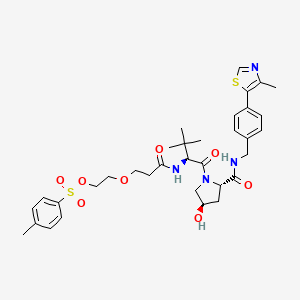
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
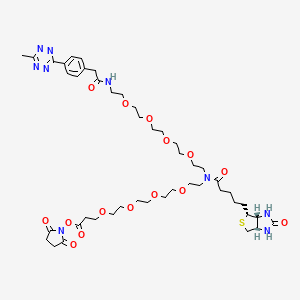
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
